4-[4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide
Overview
Description
4-[4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide is a complex organic compound that features a thiazole ring, a pyridine ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of a methoxy-substituted benzene derivative.
Coupling Reactions: The thiazole and nitrophenyl intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring, which can be achieved through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives or substituted thiazole/pyridine rings.
Scientific Research Applications
4-[4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 4-[4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different substituents on the thiazole or pyridine rings.
Thiazole derivatives: Compounds with variations in the substituents on the thiazole ring.
Pyridine derivatives: Compounds with different functional groups attached to the pyridine ring.
Uniqueness
4-[4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide is unique due to the specific combination of functional groups and rings in its structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-(4-methoxy-3-nitrophenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S.BrH/c1-3-4-14-9-13(7-8-19-14)18-20-15(11-25-18)12-5-6-17(24-2)16(10-12)21(22)23;/h5-11H,3-4H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVMNQYPFZUQTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC(=C(C=C3)OC)[N+](=O)[O-].Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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